1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
Overview
Description
Scientific Research Applications
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its biological activities, including anti-inflammatory, analgesic, and antioxidant effects.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as Alzheimer’s disease and ischemia-reperfusion injury.
Industry: Used in the development of pharmaceuticals and other chemical products
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one can be achieved through several methods. One common method involves the reaction of 3-methoxyphenyl phenylacetate with trifluoromethanesulfonic anhydride (Tf2O) in methylene chloride at -50°C. The reaction mixture is then allowed to reach room temperature and left for several days until the starting ester is completely consumed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar organic reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Analgesic: Modulates pain pathways by interacting with specific receptors and enzymes
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Shares similar structural features but lacks the phenylpropanone moiety.
1-(2-Hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone: Similar structure but differs in the position of the phenyl group.
Uniqueness
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one is unique due to its combination of phenolic and ketone functionalities, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-6,8-9,11,18H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZZYGBJVMLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361049 | |
Record name | AK-087/42718243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22141-31-7 | |
Record name | AK-087/42718243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.